molecular formula C17H20N2O2 B2775821 1-(3,5-dimethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione CAS No. 852367-15-8

1-(3,5-dimethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B2775821
CAS No.: 852367-15-8
M. Wt: 284.359
InChI Key: VFWRJGGSEPRACZ-UHFFFAOYSA-N
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Description

1-(3,5-dimethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is a synthetic organic compound that features a piperidine ring substituted with two methyl groups and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione typically involves multi-step organic reactions. One common method includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with Methyl Groups:

    Attachment of the Indole Moiety: The indole group can be introduced through a coupling reaction, such as the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone.

    Formation of the Ethane-1,2-dione Linkage: The final step involves the formation of the ethane-1,2-dione linkage, which can be achieved through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening for catalyst selection, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Reagents such as halogens, alkyl halides, or sulfonates under conditions like heating or the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3,5-dimethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-dimethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethanone: Similar structure but lacks the ethane-1,2-dione linkage.

    1-(3,5-dimethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethanol: Contains an alcohol group instead of the ethane-1,2-dione linkage.

    1-(3,5-dimethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethanamine: Features an amine group instead of the ethane-1,2-dione linkage.

Uniqueness

1-(3,5-dimethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is unique due to its specific combination of a piperidine ring, indole moiety, and ethane-1,2-dione linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3,5-dimethylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-11-7-12(2)10-19(9-11)17(21)16(20)14-8-18-15-6-4-3-5-13(14)15/h3-6,8,11-12,18H,7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWRJGGSEPRACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C(=O)C2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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